molecular formula C8H14O4 B2401790 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid CAS No. 57672-00-1

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid

Cat. No. B2401790
CAS RN: 57672-00-1
M. Wt: 174.196
InChI Key: DJEUAAXKJCIEQT-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid is a chemical compound with the molecular formula C8H14O4 . It is a derivative of 1,3-dioxolane, which is a class of organic compounds characterized by a saturated ring of three carbon atoms and two oxygen atoms .


Molecular Structure Analysis

The molecular structure of 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid consists of a 1,3-dioxolane ring, which is a type of acetal, substituted with four methyl groups and a carboxylic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid are not available, 1,3-dioxolane compounds are known to participate in various reactions. For instance, they can undergo reactions involving the opening of the dioxolane ring .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Amide Derivatives : L-Tartaric acid, a chiral compound, can be converted into 1,3-dioxolane, leading to the synthesis of various amide derivatives with antimicrobial activities against bacteria and fungi (Begum et al., 2019).
  • Preparation of 2-Alkoxy Carboxylic Acids : Reductive ring opening of 1,3-dioxolan-4-ones has been used to efficiently prepare 2-alkoxy carboxylic acids while maintaining optical purity (Winneroski & Xu, 2004).
  • Intermediate in Tetronic Acids and Pulvinones Synthesis : 1,3-dioxolan-4-ones serve as intermediates in synthesizing tetronic acids and pulvinones, important in various organic syntheses (Ramage et al., 1984).
  • Geminal Difunctionalization of Vinylarenes : The compound aids in the synthesis of five-membered 1,3-dioxolan-4-ones, showing potential in regioselective coupling reactions (Balaji & Chandrasekaran, 2019).

Material Science and Physical Properties

  • Liquid Crystal Applications : Enhancements in the dielectric anisotropy and birefringence of tolane-liquid crystals are achieved by the introduction of 1,3-dioxolane as a terminal group, showing potential in material sciences (Chen et al., 2015).

Organic Synthesis and Catalysis

  • Synthesis of Furan Acetal Compounds : The compound facilitates the synthesis of isomeric esters of 5-substituted furan-2-carboxylic acid, demonstrating its role in organic synthesis (Kul'nevich et al., 1976).
  • Catalytic Oxidation Processes : It catalyzes the oxidation of various 1,3-dioxacyclanes, leading to the production of glycol monoesters (Akbalina et al., 2001).
  • Chiral Orthoesters in Organic Synthesis : Acting as a novel reagent, it enables the enantioselective acylation of silylenolethers, offering a route to monoprotected 1,3-diketones (Longobardo et al., 1992).

Pharmaceutical and Therapeutic Research

  • Synthesis of Antiviral and Anticancer Drugs : Its derivatives are used in the synthesis of dioxolane nucleosides, which are significant in antiviral and anticancer drug development (Janes et al., 1999).
  • Synthesis of Tetracycline Ring A Analogs : Utilized in the synthesis of analogs of tetracycline, an important antibiotic, showcasing its utility in pharmaceutical research (Moskalyk et al., 1981).

properties

IUPAC Name

2,2,5,5-tetramethyl-1,3-dioxolane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-7(2)5(6(9)10)11-8(3,4)12-7/h5H,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEUAAXKJCIEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(O1)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid

Citations

For This Compound
1
Citations
K Baba, Y Matsuyama, T Ishida, M Inoue… - Chemical and …, 1982 - jstage.jst.go.jp
The absolute configurations of angelols A–H (1–8) isolated from Angelica pubescens MAxM.(Umbelliferae) were determined to be as shown in Chart 1 by means of chemical, spectral …
Number of citations: 22 www.jstage.jst.go.jp

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